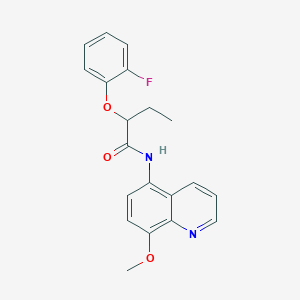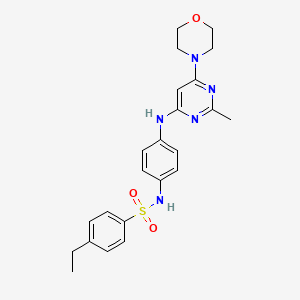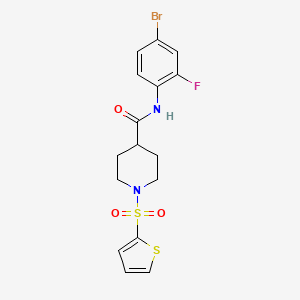![molecular formula C23H29N3O3S2 B11338998 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11338998.png)
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone is a complex organic compound that features a combination of piperazine, piperidine, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with phenylpropene and thiophen-2-ylsulfonyl groups, respectively. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpropene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone involves its interaction with molecular targets in biological systems. The piperazine and piperidine moieties may bind to specific receptors or enzymes, modulating their activity. The thiophene group could also play a role in the compound’s overall bioactivity by influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone
- {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanol
- {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]amine
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H29N3O3S2 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C23H29N3O3S2/c27-23(21-10-5-13-26(19-21)31(28,29)22-11-6-18-30-22)25-16-14-24(15-17-25)12-4-9-20-7-2-1-3-8-20/h1-4,6-9,11,18,21H,5,10,12-17,19H2/b9-4+ |
Clave InChI |
JHSVXNHRRIDENI-RUDMXATFSA-N |
SMILES isomérico |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11338922.png)

![4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338925.png)
![3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11338928.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11338938.png)
![4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338939.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11338943.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11338957.png)
![N-[2-(benzylsulfanyl)ethyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338960.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-di(propan-2-yl)acetamide](/img/structure/B11338968.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11338983.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone](/img/structure/B11338986.png)

